molecular formula C14H17BrO2 B6281350 2-(3-bromophenyl)-2-cyclohexylacetic acid CAS No. 1225786-20-8

2-(3-bromophenyl)-2-cyclohexylacetic acid

Cat. No. B6281350
CAS RN: 1225786-20-8
M. Wt: 297.2
InChI Key:
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Description

The compound “2-(3-bromophenyl)-2-cyclohexylacetic acid” would be a brominated phenylacetic acid derivative. Phenylacetic acids are aromatic compounds where the acetic acid is connected to the phenyl group . They are used in various fields such as medicine, agriculture, and materials due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “2-(3-bromophenyl)-2-cyclohexylacetic acid” are not available, similar compounds like “2-(3-Bromophenyl)-2-methylpropanoic acid” are commercially available . The synthesis of such compounds often involves reactions like Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For instance, brominated compounds are often used in coupling reactions like the Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-bromophenyl)-2-cyclohexylacetic acid” would depend on its exact structure. Similar compounds like “3-Bromophenylacetic acid” have a molecular weight of 215.04, a density of 1.6±0.1 g/cm3, and a boiling point of 326.0±17.0 °C at 760 mmHg .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some bromophenyl compounds have been shown to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures. For instance, brominated compounds can be hazardous and cause skin and eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-2-cyclohexylacetic acid involves the bromination of 3-phenylpropionic acid followed by cyclization with cyclohexylmagnesium bromide and subsequent oxidation of the resulting intermediate.", "Starting Materials": [ "3-phenylpropionic acid", "bromine", "cyclohexylmagnesium bromide", "diethyl ether", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Bromination of 3-phenylpropionic acid with bromine in acetic acid to yield 3-bromophenylpropionic acid", "Preparation of cyclohexylmagnesium bromide by reacting cyclohexylbromide with magnesium in diethyl ether", "Addition of 3-bromophenylpropionic acid to cyclohexylmagnesium bromide to form the intermediate", "Cyclization of the intermediate by adding sodium hydroxide to form the cyclohexylcarboxylic acid intermediate", "Oxidation of the intermediate with hydrogen peroxide to yield 2-(3-bromophenyl)-2-cyclohexylacetic acid" ] }

CAS RN

1225786-20-8

Product Name

2-(3-bromophenyl)-2-cyclohexylacetic acid

Molecular Formula

C14H17BrO2

Molecular Weight

297.2

Purity

95

Origin of Product

United States

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